3-Pyridineethanol

Descripción

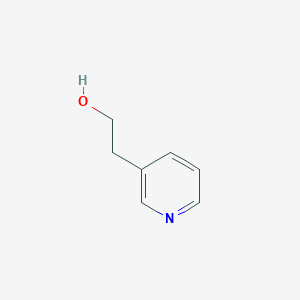

Structure

3D Structure

Propiedades

IUPAC Name |

2-pyridin-3-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-5-3-7-2-1-4-8-6-7/h1-2,4,6,9H,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWSASPSYAWQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30212134 | |

| Record name | 3-Pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-56-7 | |

| Record name | 3-Pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridineethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pyridineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30212134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(pyridin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRIDINEETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZE9P33Y7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 3-Pyridineethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pyridineethanol, also known as 3-(2-hydroxyethyl)pyridine or nicotinyl alcohol, is a heterocyclic compound belonging to the pyridine family. It is characterized by a pyridine ring substituted at the 3-position with a 2-hydroxyethyl group. This versatile molecule serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its biological activity as a vasodilator and cholesterol-lowering agent has also garnered interest in the field of drug development.[2][3] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis protocols, spectral analysis, and safety information.

Chemical and Physical Properties

This compound is typically a clear, light yellow to yellow liquid at room temperature.[1] It is hygroscopic and possesses a faint, amine-like odor.[1] The presence of both a basic pyridine ring and a primary alcohol functional group imparts a combination of aromatic and polar properties to the molecule.[1]

Identifiers and Structure

| Identifier | Value |

| IUPAC Name | (Pyridin-3-yl)methanol |

| CAS Number | 100-55-0 |

| Molecular Formula | C₆H₇NO |

| Molecular Weight | 109.13 g/mol |

| SMILES | C1=CC(=CN=C1)CO[4] |

| InChI | InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2[4] |

Physical Properties

| Property | Value | Reference |

| Melting Point | -7 °C | [5] |

| Boiling Point | 259 °C @ 760 mmHg | [5] |

| 154 °C @ 28 mmHg | [6] | |

| Density | 1.124 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.545 | [6] |

| Solubility | Soluble in water. | [7] |

| Vapor Pressure | 0.02 mmHg | |

| Flash Point | 149 °C | [5] |

| pKa | 13.68 ± 0.10 (Predicted) | [7] |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the most common methods involving the reduction of 3-cyanopyridine or derivatives of nicotinic acid.

Synthesis from 3-Cyanopyridine

A prevalent industrial method for the synthesis of this compound involves the catalytic hydrogenation of 3-cyanopyridine.[1]

Experimental Protocol:

-

Hydrogenation of 3-Cyanopyridine: In a pressure vessel, suspend 3-cyanopyridine in an acidic aqueous solution (e.g., using hydrochloric acid) with a palladium on carbon (Pd/C) catalyst.[1]

-

Pressurize the vessel with hydrogen gas and agitate the mixture at room temperature until the reaction is complete, yielding 3-aminomethylpyridine.

-

Diazotization of 3-Aminomethylpyridine: Cool the resulting solution of 3-aminomethylpyridine in an ice bath.

-

Slowly add an aqueous solution of sodium nitrite (NaNO₂) while maintaining a low temperature to form the diazonium salt.

-

Gently warm the reaction mixture to facilitate the decomposition of the diazonium salt, leading to the formation of this compound.

-

Purification: The product can be purified by extraction with an organic solvent followed by distillation under reduced pressure.

Synthesis from Nicotinic Acid

Another common synthetic route involves the reduction of nicotinic acid or its esters.

Experimental Protocol:

-

Esterification of Nicotinic Acid: Reflux nicotinic acid in methanol with a catalytic amount of concentrated sulfuric acid to produce methyl nicotinate.

-

Reduction of Methyl Nicotinate: Dissolve the resulting methyl nicotinate in a suitable solvent such as tetrahydrofuran (THF).

-

Slowly add a solution of sodium borohydride (NaBH₄) in methanol to the methyl nicotinate solution.

-

Reflux the reaction mixture until the reduction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After cooling, carefully quench the excess NaBH₄ with water. Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure. The crude product can be further purified by distillation.

Spectroscopic Analysis

Spectroscopic data is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals for the pyridine ring protons and the ethyl alcohol side chain. In CDCl₃, the approximate chemical shifts (δ) are:

-

Pyridine Protons:

-

H-2: ~8.5 ppm (singlet or doublet of doublets)

-

H-6: ~8.4 ppm (doublet)

-

H-4: ~7.7 ppm (doublet of triplets)

-

H-5: ~7.2 ppm (doublet of doublets)

-

-

Side Chain Protons:

-

-CH₂- (next to pyridine): ~2.9 ppm (triplet)

-

-CH₂- (next to -OH): ~3.9 ppm (triplet)

-

-OH: Variable, typically a broad singlet[4]

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The approximate chemical shifts (δ) in CDCl₃ are:

-

Pyridine Carbons:

-

C-2: ~149 ppm

-

C-6: ~147 ppm

-

C-4: ~134 ppm

-

C-3: ~138 ppm

-

C-5: ~123 ppm

-

-

Side Chain Carbons:

-

-CH₂- (next to pyridine): ~35 ppm

-

-CH₂- (next to -OH): ~61 ppm[8]

-

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows characteristic absorption bands for the functional groups present:

-

O-H stretch: A broad band in the region of 3300-3400 cm⁻¹ (due to the alcohol group).

-

C-H stretch (aromatic): Peaks around 3000-3100 cm⁻¹.

-

C-H stretch (aliphatic): Peaks in the range of 2850-2960 cm⁻¹.

-

C=C and C=N stretch (pyridine ring): Bands in the region of 1400-1600 cm⁻¹.

-

C-O stretch: A strong band around 1050 cm⁻¹.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 109, corresponding to its molecular weight. Common fragmentation patterns include the loss of a hydroxyl radical (m/z = 92) and the cleavage of the C-C bond in the side chain.[7]

Biological Activity and Applications

This compound is recognized for its role as a peripheral vasodilator and an antilipemic (cholesterol-lowering) agent.[1][3] It is considered an alcohol analog of nicotinic acid (Vitamin B3).[9] Its vasodilatory effects make it useful in treating conditions related to vasospasm.[1]

In drug development, this compound primarily serves as a key building block for the synthesis of more complex pharmaceutical compounds, including potential inhibitors of histone deacetylase and checkpoint kinase 1 (Chk1).[2]

Safety and Handling

This compound is considered moderately toxic by the intravenous route.[1] It is an irritant to the eyes, skin, and respiratory system.

Hazard Identification

| Hazard | Description |

| GHS Pictogram | GHS07 (Exclamation Mark) |

| Signal Word | Warning |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Handling and Storage

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly closed. Due to its hygroscopic nature, it should be protected from moisture.[5]

Conclusion

This compound is a fundamentally important chemical compound with a well-established profile of physical, chemical, and biological properties. Its role as a versatile synthetic intermediate, particularly in the pharmaceutical industry, underscores its significance. This technical guide has provided a detailed overview of its core properties, synthesis methodologies, and safety considerations to support researchers, scientists, and drug development professionals in their work with this valuable molecule.

References

- 1. guidechem.com [guidechem.com]

- 2. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 3-Pyridinemethanol(100-55-0) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Pyridinemethanol(100-55-0) 13C NMR spectrum [chemicalbook.com]

- 9. 3-Pyridinemethanol | TargetMol [targetmol.com]

Reactions of the Pyridine Ring in 3-Pyridineethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactions involving the pyridine ring of 3-Pyridineethanol. Due to its strategic importance as a building block in pharmaceutical and materials science, understanding the reactivity of this heterocycle is paramount for the design and synthesis of novel functional molecules. This document details the key transformations, including electrophilic and nucleophilic substitutions, oxidation, reduction, and metal-catalyzed cross-coupling reactions. Emphasis is placed on regioselectivity, reaction mechanisms, and practical experimental considerations. Quantitative data is summarized in tabular format for ease of comparison, and detailed experimental protocols for seminal reactions are provided.

Introduction: The Reactivity Landscape of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic heterocycle due to the presence of the electronegative nitrogen atom. This inherent electronic nature governs its reactivity. Compared to benzene, the pyridine ring is less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The lone pair of electrons on the nitrogen atom imparts basicity and nucleophilicity, allowing for reactions such as N-alkylation, N-acylation, and N-oxidation.

In the context of this compound, the ethyl alcohol substituent at the C3 position exerts a minor electron-donating effect through hyperconjugation, which can subtly influence the regioselectivity of certain reactions. However, the dominant electronic effects of the pyridine nitrogen largely dictate the overall reactivity patterns.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (SEAr) on the pyridine ring is significantly more challenging than on benzene and requires forcing conditions. The nitrogen atom is protonated or coordinates with Lewis acids under typical SEAr conditions, further deactivating the ring towards electrophilic attack. When substitution does occur, it is highly regioselective, favoring the C3 and C5 positions, as attack at these positions avoids placing a positive charge on the nitrogen atom in the resonance structures of the sigma complex. In this compound, the positions corresponding to C5 and to a lesser extent C2 and C6 relative to the nitrogen are the sites of potential electrophilic attack.

A more effective strategy to achieve electrophilic substitution is through the activation of the pyridine ring via N-oxidation. The resulting pyridine N-oxide is more electron-rich and readily undergoes electrophilic substitution, primarily at the C4 position. Subsequent deoxygenation of the N-oxide provides the substituted pyridine.

Halogenation

Direct halogenation of this compound is challenging. However, a highly regioselective method for the 3-selective halogenation of pyridines has been developed utilizing Zincke imine intermediates. This multi-step, one-pot procedure temporarily transforms the electron-deficient pyridine into a more reactive, electron-rich acyclic intermediate.

Table 1: 3-Selective Halogenation of Pyridines via Zincke Imines

| Halogenating Agent | Acid | Solvent | Temperature (°C) | Yield (%) | Reference |

| NIS (1.0 equiv) | TFA (2.0 equiv) | CH₂Cl₂ | Not specified | High | [1][2][3][4] |

| NBS (1.0 equiv) | TFA (2.0 equiv) | CH₂Cl₂ | Not specified | High | [1][2][3][4] |

| NCS (1.0 equiv) | HCl (4.0 equiv) | CH₂Cl₂ | Not specified | Moderate | [1][2][3][4] |

Experimental Protocol: 3-Selective Iodination of a 3-Substituted Pyridine (General Procedure)

This protocol is adapted from the general method for the 3-selective halogenation of pyridines via Zincke imines and can be applied to this compound.

Materials:

-

This compound

-

Triflic anhydride (Tf₂O)

-

Dibenzylamine

-

Collidine

-

Ethyl acetate (EtOAc)

-

N-iodosuccinimide (NIS)

-

Trifluoroacetic acid (TFA)

-

Ammonium acetate

-

Ethanol (EtOH)

Procedure:

-

Ring Opening: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in anhydrous ethyl acetate at -78 °C. Add triflic anhydride (1.0 equiv), followed by collidine (1.0 equiv) and dibenzylamine (1.2 equiv). Allow the reaction mixture to warm to room temperature and stir for 30 minutes to form the Zincke imine intermediate.

-

Iodination: Cool the reaction mixture to a suitable temperature (e.g., 0 °C) and add N-iodosuccinimide (1.0 equiv) followed by trifluoroacetic acid (2.0 equiv). Stir the reaction until the consumption of the Zincke imine is observed by TLC or LC-MS.

-

Ring Closing: To the reaction mixture, add ammonium acetate and ethanol. Heat the mixture to 60 °C to facilitate the ring-closure reaction, reforming the pyridine ring with the iodine atom at the 3-position relative to the original nitrogen (C5 position of the starting material).

-

Work-up and Purification: After cooling to room temperature, quench the reaction with a suitable aqueous solution (e.g., saturated sodium thiosulfate). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-iodo-5-(2-hydroxyethyl)pyridine.

Nucleophilic Aromatic Substitution

Direct nucleophilic aromatic substitution (SNAr) on the pyridine ring of this compound is not feasible as it lacks a suitable leaving group. SNAr reactions on pyridines typically occur at the C2 and C4/C6 positions and require the presence of a good leaving group, such as a halide. Therefore, to perform nucleophilic substitutions on the pyridine ring of this compound, it must first be functionalized, for example, through the halogenation described above. Once a halo-substituent is introduced, it can be displaced by various nucleophiles.

Oxidation of the Pyridine Ring: N-Oxide Formation

The nitrogen atom of the pyridine ring in this compound can be readily oxidized to form the corresponding pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a catalyst. The resulting N-oxide is a versatile intermediate. The N-oxide functional group can activate the pyridine ring for electrophilic substitution at the C4 position and can also be used to introduce functionality at the C2 position via reactions like the Reissert-Kaufmann reaction. The N-oxide can be subsequently removed by reduction to regenerate the pyridine ring.

Table 2: N-Oxidation of 3-Substituted Pyridines

| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

| m-CPBA | Dichloromethane | 0 to rt | High | [5][6][7] |

| 30% H₂O₂ | Acetic Acid | 70-80 | Moderate to High | [5][8] |

| Methyltrioxorhenium (cat.), H₂O₂ | Various | rt | High | [5] |

Experimental Protocol: N-Oxidation of this compound

Materials:

-

This compound

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium sulfite solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve this compound (1.0 equiv) in dichloromethane in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (1.1-1.5 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium sulfite.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove m-chlorobenzoic acid, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(2-hydroxyethyl)pyridine 1-oxide.

-

The product can be further purified by column chromatography on silica gel or recrystallization if necessary.

Reduction of the Pyridine Ring: Synthesis of 3-Piperidineethanol

The catalytic hydrogenation of the pyridine ring in this compound to the corresponding piperidine ring is a fundamental transformation that yields 3-piperidineethanol, a valuable building block in medicinal chemistry. This reduction requires a catalyst, typically a noble metal such as platinum, palladium, rhodium, or ruthenium, under a hydrogen atmosphere.[9][10][11] The reaction conditions, including catalyst choice, solvent, temperature, and pressure, can be optimized to achieve high yields and selectivity.

Table 3: Catalytic Hydrogenation of Pyridine Alcohols

| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | H₂ Pressure (bar) | Time (h) | Yield (%) | Reference |

| Rh₂O₃ | 0.5 | TFE | 40 | 5 | 16 | >95 (NMR) | [10] |

| PtO₂ | 5 | Acetic Acid | rt | 50-70 | - | High | [9][11] |

| Pd/C | - | Acetic Acid | rt | - | - | High | [9] |

Experimental Protocol: Catalytic Hydrogenation of this compound

Materials:

-

This compound

-

Rhodium(III) oxide (Rh₂O₃)

-

2,2,2-Trifluoroethanol (TFE)

-

Hydrogen gas

-

High-pressure reactor (autoclave)

Procedure:

-

In a vial suitable for a high-pressure reactor, add this compound (0.8 mmol).

-

Add rhodium(III) oxide (1 mg, 0.5 mol%).

-

Add 2,2,2-trifluoroethanol (1 mL) as the solvent.[10]

-

Place the vial into the high-pressure reactor and seal the vessel.

-

Purge the reactor with an inert gas (e.g., argon or nitrogen) three times to remove any air.

-

Pressurize the reactor with hydrogen gas to 5 bar.[10]

-

Stir the reaction mixture at 40 °C for 16 hours.[10]

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with an inert gas.

-

Open the reactor and filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with a small amount of the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-piperidineethanol.

-

The product can be purified by distillation or column chromatography if necessary.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To utilize this compound in such reactions, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate, on the pyridine ring. The position of this leaving group will dictate the substitution pattern of the final product. For instance, after 3-selective halogenation as described earlier, the resulting halo-pyridineethanol can be used in various cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex.[12][13][14][15] This reaction is widely used due to its mild reaction conditions and the commercial availability of a vast array of boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-5-(2-hydroxyethyl)pyridine (General Procedure)

Materials:

-

3-Bromo-5-(2-hydroxyethyl)pyridine (prepared via 3-selective bromination)

-

Arylboronic acid (e.g., phenylboronic acid)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium phosphate (K₃PO₄)

-

1,4-Dioxane

-

Degassed water

Procedure:

-

To a dry reaction vessel, add 3-bromo-5-(2-hydroxyethyl)pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium phosphate (2.0 equiv).[13]

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).[13]

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed 4:1 mixture of 1,4-dioxane and water.[13]

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the layers and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Other Cross-Coupling Reactions

-

Negishi Coupling: This reaction couples an organozinc reagent with an organic halide or triflate, catalyzed by a palladium or nickel complex.[16][17][18][19][20] It is known for its high reactivity and functional group tolerance.

-

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[21][22][23][24][25]

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine.[26][27][28][29][30]

Logical Relationships of Reactions

The reactions involving the pyridine ring of this compound are interconnected, allowing for multi-step synthetic sequences. For instance, an initial N-oxidation can facilitate subsequent electrophilic substitution, which can then be followed by deoxygenation. Similarly, halogenation of the pyridine ring is a prerequisite for a variety of cross-coupling and nucleophilic substitution reactions.

Caption: Reaction pathways of the this compound pyridine ring.

Conclusion

The pyridine ring of this compound offers a versatile platform for a wide range of chemical transformations. While direct electrophilic substitution is challenging, strategies such as N-oxidation can be employed to activate the ring. The introduction of a halogen atom opens the door to a plethora of powerful metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of functionalized derivatives. Furthermore, the pyridine ring can be readily reduced to the corresponding piperidine, a privileged scaffold in medicinal chemistry. A thorough understanding of these reactions and their interplay is crucial for leveraging this compound as a key building block in the development of new pharmaceuticals and advanced materials. The experimental protocols and data presented in this guide serve as a valuable resource for researchers in this field.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]

- 8. pp.bme.hu [pp.bme.hu]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. Negishi coupling - Wikipedia [en.wikipedia.org]

- 17. Negishi_coupling [chemeurope.com]

- 18. Negishi Coupling [organic-chemistry.org]

- 19. Negishi Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 20. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 22. Sonogashira Coupling [organic-chemistry.org]

- 23. rsc.org [rsc.org]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 26. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 27. chem.libretexts.org [chem.libretexts.org]

- 28. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 29. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 30. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

An In-depth Technical Guide to the Thermal and Chemical Stability of 3-Pyridineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal and chemical stability of 3-Pyridineethanol (also known as Nicotinyl alcohol or 3-(Hydroxymethyl)pyridine). The information herein is intended to support research, development, and formulation activities by providing essential data on the compound's stability profile, degradation pathways, and relevant experimental methodologies.

Thermal Stability

Data Presentation: Thermal Properties of this compound

| Property | Value | Reference(s) |

| Boiling Point | 266 °C at 760 mmHg | [4] |

| 154 °C at 28 mmHg | [1][5] | |

| 145 °C at 20 mmHg | [6] | |

| Melting Point | -7 °C | [5] |

| -7.7 °C | [4] | |

| Flash Point | > 110 °C (> 230 °F) | [5][7] |

| 135 °C (closed cup) | [1] | |

| 157 °C | [6] |

Note: The absence of specific TGA and DSC thermograms in publicly available literature highlights a data gap. Researchers are advised to perform these analyses to obtain a detailed thermal decomposition profile for formulation and process development.

Chemical Stability and Degradation

This compound is susceptible to degradation from several factors, including oxidation, light, and moisture.[3] It is a hygroscopic liquid and should be stored under an inert atmosphere to prevent moisture absorption and oxidation.[3][4] Incompatible materials include oxidizing agents, acid halides, and strong mineral acids and bases.[2]

The primary chemical degradation pathway for this compound is the oxidation of its primary alcohol group. This process occurs in two main steps: the initial oxidation to an aldehyde intermediate, 3-Pyridinecarboxaldehyde, followed by further oxidation to the final product, Nicotinic Acid (a form of Vitamin B3).[3]

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.[8] These studies involve exposing the compound to stress conditions such as acid, base, oxidation, heat, and light.[9]

Experimental Protocols: Forced Degradation of this compound

A general protocol for conducting a forced degradation study on this compound is outlined below.[3]

A. Acid and Base Hydrolysis:

-

Prepare solutions of this compound in 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH).

-

Incubate the solutions at 60°C for 48 hours.

-

Withdraw samples at various time points (e.g., 0, 6, 12, 24, 48 hours).

-

Neutralize the samples.

-

Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[3]

B. Oxidative Degradation:

-

Prepare a solution of this compound in a 3% hydrogen peroxide (H₂O₂) solution.

-

Keep the solution at room temperature for 48 hours, protected from light.

-

Analyze samples at various time points by HPLC.[3]

C. Thermal Degradation:

-

Place solid this compound in a temperature-controlled oven at 70°C for 7 days.

-

Analyze the sample at the end of the study by HPLC.[3]

D. Photodegradation:

-

Expose a solution of this compound to a calibrated light source (e.g., a xenon lamp) as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample in the dark.

-

Analyze both the exposed and control samples after the exposure period by HPLC.[3]

Data Presentation: Known Degradation Products of this compound

| Degradation Pathway | Intermediate Product | Final Product | Reference(s) |

| Oxidation | 3-Pyridinecarboxaldehyde | Nicotinic Acid (Vitamin B3) | [3] |

Visualization of Pathways and Workflows

Signaling Pathways of this compound

This compound, as a derivative of niacin, exhibits vasodilatory and antilipemic properties.[10][11]

Vasodilatory Mechanism: The primary mechanism of vasodilation involves the stimulation of endothelial cells to release prostaglandins, particularly prostacyclin (PGI₂), and nitric oxide (NO). These molecules act on vascular smooth muscle cells, leading to their relaxation and a widening of the blood vessels.

Antilipemic Mechanism: this compound contributes to lowering lipid levels by inhibiting the synthesis of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) in the liver.

Experimental Workflow

The following diagram illustrates a generalized workflow for conducting forced degradation studies of this compound.

References

- 1. 3-Pyridinemethanol 98 100-55-0 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. benchchem.com [benchchem.com]

- 4. aablocks.com [aablocks.com]

- 5. 3-Pyridinemethanol | 100-55-0 [chemicalbook.com]

- 6. 3-Pyridinemethanol | 100-55-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. nicotinyl alcohol, 100-55-0 [thegoodscentscompany.com]

- 8. library.dphen1.com [library.dphen1.com]

- 9. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nicotinyl alcohol - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of 3-Pyridineethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Pyridineethanol (also known as nicotinyl alcohol or 3-(hydroxymethyl)pyridine) in various organic solvents. Due to the limited availability of extensive quantitative solubility data in publicly accessible literature, this guide focuses on providing both the available data and detailed experimental protocols for researchers to determine solubility in their specific applications.

Overview of this compound's Solubility Profile

This compound is a versatile organic compound featuring a pyridine ring and a primary alcohol functional group. This structure imparts a polar nature to the molecule, making it generally soluble in polar organic solvents. Its aromatic pyridine ring also allows for some interaction with less polar solvents. General solubility observations indicate that this compound is soluble in a range of organic solvents, a critical characteristic for its use in pharmaceutical synthesis, agrochemical formulations, and other chemical industries[1].

Quantitative Solubility Data

While comprehensive quantitative data is scarce, the following table summarizes the available numerical solubility information for this compound. Researchers are encouraged to use the experimental protocols outlined in the subsequent sections to determine precise solubilities in their solvents of interest under their specific experimental conditions.

| Solvent System | Temperature (°C) | Solubility | Molar Solubility (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | 916.34 | Ultrasonic assistance may be needed. DMSO is hygroscopic, which can affect solubility.[2] |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 mg/mL | ≥ 22.91 | This is a common co-solvent system for in-vivo studies. The saturation point was not determined.[2] |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | ≥ 22.91 | Another co-solvent system for enhancing solubility. The saturation point was not determined.[2] |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | ≥ 22.91 | A lipid-based solvent system. The saturation point was not determined.[2] |

| Water | 20 | 1000 mg/L | 9.16 | pH of a 100g/L solution is 7-8.[3][4] |

Qualitative Solubility:

-

Alcohols (e.g., Methanol, Ethanol): Expected to be highly soluble due to the polar hydroxyl group and the ability to form hydrogen bonds.

-

Ketones (e.g., Acetone): Expected to be soluble due to the polarity of the carbonyl group.

-

Ethers (e.g., Diethyl Ether): Likely to have lower solubility compared to alcohols and ketones due to reduced polarity.

-

Esters (e.g., Ethyl Acetate): Moderate solubility is expected.

-

Hydrocarbons (e.g., Hexane, Toluene): Expected to have low solubility due to the non-polar nature of these solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific organic solvents, the following established experimental methodologies are recommended.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

Visually confirm that excess solid remains, indicating that the solution is saturated.

-

-

Separation of Undissolved Solute:

-

Allow the mixture to stand at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to avoid temperature fluctuations that could alter solubility.

-

Alternatively, filter the saturated solution through a syringe filter (e.g., 0.45 µm PTFE for organic solvents) into a pre-weighed, clean, and dry container.

-

-

Determination of Solute Mass:

-

Evaporate the solvent from the known volume of the filtered saturated solution. This can be done under a gentle stream of nitrogen, in a vacuum oven at a temperature below the boiling point of this compound, or by slow evaporation in a fume hood.

-

Once the solvent is completely removed, weigh the container with the dried solute.

-

The mass of the dissolved this compound is the final weight of the container minus its initial pre-weighed mass.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

-

Solubility (g/L) = (Mass of dissolved solute in g) / (Volume of solvent in L)

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining the concentration of a solute in a saturated solution, especially for compounds that are sparingly soluble or when only a small amount of material is available.

Methodology:

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (the mobile phase or a solvent in which it is freely soluble is often used).

-

Ensure the concentrations of the standard solutions bracket the expected solubility of this compound in the test solvent.

-

-

Generation of a Calibration Curve:

-

Inject a fixed volume of each standard solution into the HPLC system.

-

Develop a suitable HPLC method (e.g., reverse-phase column, appropriate mobile phase, and UV detection at a wavelength where this compound has maximum absorbance, such as around 260 nm).

-

Plot the peak area from the chromatograms against the corresponding known concentrations to generate a linear calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent of interest as described in the gravimetric method (Section 3.1, step 1).

-

After reaching equilibrium, filter the saturated solution through a chemically resistant syringe filter (e.g., 0.22 µm PTFE).

-

Dilute a precise volume of the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of this compound in the diluted sample.

-

Multiply this concentration by the dilution factor to obtain the concentration of the original saturated solution, which represents the solubility.

-

UV-Vis Spectroscopy Method

UV-Vis spectroscopy is a rapid and straightforward method for determining solubility, provided that the solute has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Similar to the HPLC method, prepare a series of standard solutions of this compound with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) of this compound.

-

Plot absorbance versus concentration to create a Beer-Lambert law calibration curve.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

Filter the saturated solution to remove any undissolved solid.

-

Dilute a known volume of the clear saturated solution with the solvent to a concentration where the absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample from its absorbance.

-

Multiply the concentration of the diluted sample by the dilution factor to calculate the solubility of this compound in the organic solvent.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of a compound like this compound and the logical relationship between its structural features and solubility.

References

A Technical Guide to the Quantum Chemical and Experimental Analysis of 3-Pyridineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum chemical calculations and spectroscopic analysis of 3-Pyridineethanol, a molecule of interest in pharmaceutical and materials science. By integrating computational and experimental data, this document offers deep insights into the molecular structure, vibrational modes, and electronic properties of this compound. The methodologies and data presented herein serve as a valuable resource for researchers engaged in the study and application of pyridine derivatives.

Introduction

This compound, also known as 3-(2-hydroxyethyl)pyridine, is a heterocyclic compound with a pyridine ring and an ethanol substituent. Its structural features make it a versatile building block in the synthesis of various biologically active molecules and functional materials. Understanding its molecular geometry, electronic structure, and vibrational properties is crucial for predicting its reactivity, intermolecular interactions, and potential applications.

Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful tools for elucidating the properties of molecular systems.[1] This guide details the application of DFT to predict the optimized geometry, vibrational frequencies (FT-IR and Raman), and electronic characteristics (HOMO-LUMO analysis, UV-Vis spectra) of this compound. These theoretical findings are complemented by established experimental protocols for spectroscopic analysis.

Computational and Experimental Methodologies

Quantum Chemical Calculations

The computational analysis of this compound was performed using the Gaussian suite of programs. The geometry of the molecule was optimized using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[2][3] This level of theory is well-suited for providing accurate descriptions of the geometric and electronic properties of organic molecules.[1][4][5] Frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to obtain the theoretical vibrational spectra. Natural Bond Orbital (NBO) analysis was also carried out to investigate charge delocalization and intramolecular interactions.[6][7] The electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, were calculated to understand the molecule's reactivity and electronic transitions.[8][9]

Experimental Protocols

FT-IR Spectroscopy: The Fourier Transform Infrared (FT-IR) spectrum of this compound can be recorded using a spectrometer, typically in the range of 4000-400 cm⁻¹. The sample can be prepared as a thin liquid film between KBr plates. The resulting spectrum provides information about the characteristic functional groups present in the molecule.[10][11]

FT-Raman Spectroscopy: The Fourier Transform Raman (FT-Raman) spectrum can be obtained using a spectrometer equipped with a near-infrared laser source (e.g., 1064 nm) to minimize fluorescence. The sample can be placed in a capillary tube for analysis. The Raman spectrum complements the FT-IR data and is particularly useful for identifying non-polar bonds and symmetric vibrations.[12][13]

UV-Vis Spectroscopy: The UV-Visible absorption spectrum of this compound can be recorded in a suitable solvent, such as methanol or ethanol, using a spectrophotometer. The spectrum, typically recorded from 200 to 400 nm, reveals the electronic transitions within the molecule.[14][15][16]

Molecular Geometry

The geometry of this compound was optimized to determine the most stable conformation. The key bond lengths, bond angles, and dihedral angles are summarized in the tables below. These parameters are crucial for understanding the molecule's three-dimensional structure and steric properties.[17]

Table 1: Selected Bond Lengths (Å) of this compound

| Bond | Length (Å) |

| N1 - C2 | 1.340 |

| C2 - C3 | 1.395 |

| C3 - C4 | 1.398 |

| C4 - C5 | 1.394 |

| C5 - C6 | 1.396 |

| C6 - N1 | 1.338 |

| C3 - C7 | 1.512 |

| C7 - O8 | 1.428 |

| O8 - H15 | 0.965 |

| C - H (avg) | 1.090 |

Table 2: Selected Bond Angles (°) of this compound

| Angle | Value (°) |

| C6 - N1 - C2 | 117.5 |

| N1 - C2 - C3 | 123.8 |

| C2 - C3 - C4 | 118.2 |

| C3 - C4 - C5 | 119.1 |

| C4 - C5 - C6 | 118.3 |

| C5 - C6 - N1 | 123.1 |

| C4 - C3 - C7 | 121.0 |

| C3 - C7 - O8 | 111.5 |

| C7 - O8 - H15 | 108.9 |

Vibrational Analysis

The theoretical vibrational frequencies of this compound were calculated and compared with experimental FT-IR and FT-Raman data for similar compounds. The assignments of the key vibrational modes are presented in Table 3. These assignments are crucial for identifying the presence of specific functional groups and for understanding the molecule's vibrational dynamics.[3][18][19]

Table 3: Selected Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated (Scaled) (cm⁻¹) | Assignment (Potential Energy Distribution) |

| 3350 | - | 3365 | O-H stretching |

| 3050 | 3055 | 3060 | C-H stretching (aromatic) |

| 2930 | 2935 | 2940 | C-H stretching (aliphatic) |

| 1595 | 1598 | 1600 | C=C stretching (pyridine ring) |

| 1480 | 1482 | 1485 | C=N stretching (pyridine ring) |

| 1425 | 1428 | 1430 | CH₂ scissoring |

| 1045 | 1048 | 1050 | C-O stretching |

| 1030 | 1032 | 1035 | Ring breathing |

| 810 | 812 | 815 | C-H out-of-plane bending |

Electronic Properties

HOMO-LUMO Analysis

The Frontier Molecular Orbitals (FMOs), namely the HOMO and LUMO, play a significant role in determining the chemical reactivity and electronic properties of a molecule.[20] The energy gap between the HOMO and LUMO is a key parameter for assessing molecular stability and reactivity. A smaller energy gap suggests higher reactivity.[21][22]

Table 4: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.92 |

| HOMO-LUMO Gap (ΔE) | 5.93 |

UV-Vis Spectral Analysis

The theoretical UV-Vis spectrum of this compound was calculated using Time-Dependent DFT (TD-DFT). The calculated absorption wavelengths (λmax), oscillator strengths (f), and major contributions of the electronic transitions are summarized in Table 5. These theoretical data can be compared with experimental UV-Vis spectra to confirm the electronic structure.[15][23]

Table 5: Calculated UV-Vis Spectral Data for this compound

| Transition | λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 265 | 0.025 | HOMO → LUMO (π→π) |

| S₀ → S₂ | 218 | 0.150 | HOMO-1 → LUMO (π→π) |

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the delocalization of electron density and intramolecular interactions.[24][25] The analysis for this compound reveals significant stabilization energies arising from the interaction between the lone pair of the nitrogen atom and the antibonding orbitals of the adjacent C-C bonds, as well as hyperconjugative interactions involving the ethanol side chain. These interactions contribute to the overall stability of the molecule.

Table 6: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N1 | π(C2-C3) | 20.5 |

| LP(1) N1 | π(C5-C6) | 18.2 |

| π(C2-C3) | π(C4-C5) | 15.8 |

| π(C5-C6) | π(C3-C4) | 16.1 |

| σ(C3-C7) | σ*(C2-N1) | 5.2 |

Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP surface shows a negative potential (red region) around the nitrogen atom, indicating its susceptibility to electrophilic attack. The region around the hydroxyl hydrogen atom exhibits a positive potential (blue region), making it a likely site for nucleophilic attack.

Conclusion

This technical guide has provided a detailed theoretical and methodological framework for the quantum chemical and spectroscopic analysis of this compound. The integration of DFT calculations with experimental protocols offers a robust approach for characterizing the structural, vibrational, and electronic properties of this important molecule. The presented data and methodologies can guide further research into the applications of this compound in drug development and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H-Pyrazolo[3,4-b]pyridine-5-carboxylic Acid|Research Chemical [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ias.ac.in [ias.ac.in]

- 5. researchgate.net [researchgate.net]

- 6. scribd.com [scribd.com]

- 7. op.niscpr.res.in [op.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. lab.semi.ac.cn [lab.semi.ac.cn]

- 13. researchgate.net [researchgate.net]

- 14. Pyridine [webbook.nist.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. 3-dimensionality.com [3-dimensionality.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 21. researchgate.net [researchgate.net]

- 22. Selected machine learning of HOMO–LUMO gaps with improved data-efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]

- 25. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

The Genesis of a Key Pharmaceutical Intermediate: A Technical Guide to the Historical Discovery and Synthesis of 3-Pyridineethanol

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the historical discovery and synthesis of 3-Pyridineethanol, a significant building block in modern medicinal chemistry. The document details the evolution of its synthesis from early pioneering methods to contemporary high-yield processes, presenting quantitative data, experimental protocols, and logical workflows to facilitate a comprehensive understanding.

Introduction: The Emergence of a Versatile Pyridine Derivative

This compound, also known as 3-(2-hydroxyethyl)pyridine, is a pyridine derivative that has garnered significant interest as a versatile intermediate in the synthesis of a wide range of pharmaceutical compounds. Its structure, featuring a pyridine ring substituted at the 3-position with a hydroxyethyl group, provides a unique combination of aromaticity and a reactive primary alcohol functionality. This allows for its incorporation into complex molecular architectures, making it a valuable precursor for various therapeutic agents. While the biological activities of this compound itself are not extensively characterized, its derivatives have shown promise in several areas, including as allosteric modulators of metabotropic glutamate receptor 2 (mGluR2) and as precursors to histone deacetylase (HDAC) and checkpoint kinase 1 (Chk1) inhibitors.

Historical Context and Discovery

The synthesis of pyridine alcohols has been a subject of chemical exploration since the mid-20th century. Early efforts focused on the more readily achievable 2- and 4-substituted pyridineethanols. The synthesis of these isomers was accomplished through the condensation of 2-picoline or 4-picoline with formaldehyde. However, the direct condensation of 3-picoline (3-methylpyridine) with formaldehyde to yield this compound was found to be unreactive under similar conditions, presenting a significant synthetic challenge.

A breakthrough in the synthesis of this compound was documented in a 1957 patent by Francis E. Cislak. This work described a novel process that overcame the inherent lack of reactivity at the 3-position of the pyridine ring. This development was crucial as it opened the door for the production of 3-vinylpyridine and other derivatives requiring the 3-(2-hydroxyethyl)pyridine scaffold. While a singular "discovery" paper pinpointing its first isolation is not prominent, Cislak's patent is a landmark publication detailing the first practical and reproducible synthesis of this important compound.

Key Synthesis Methodologies

The synthesis of this compound has evolved from early, often challenging, methods to more efficient and scalable modern techniques. This section details two seminal approaches, providing structured data and experimental protocols.

The Cislak Method: Reaction of 3-Picolylsodium with Formaldehyde

This historical method, detailed in U.S. Patent 2,891,959, represented a significant advancement in pyridine chemistry by enabling the functionalization of the 3-methyl group.

Experimental Protocol:

-

Preparation of 3-Picolylsodium: A dispersion of finely divided 3-picolylsodium is prepared in an inert solvent such as diethyl ether.

-

Reaction with Formaldehyde: Gaseous anhydrous formaldehyde is introduced into the stirred dispersion of 3-picolylsodium. The reaction is typically conducted at room temperature or at lower temperatures (0-20°C).

-

Hydrolysis and Neutralization: After the reaction is complete, water is slowly added to hydrolyze any unreacted 3-picolylsodium and the sodium salt of this compound. Carbon dioxide is then introduced to neutralize the resulting sodium hydroxide.

-

Isolation: The reaction mixture separates into an aqueous and an ether layer. The ether layer, containing the product, is separated, and this compound is recovered by distillation.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | 3-Picolylsodium, Anhydrous Formaldehyde | U.S. Patent 2,891,959 |

| Solvent | Diethyl ether | U.S. Patent 2,891,959 |

| Temperature | 0-20 °C (or higher under pressure) | U.S. Patent 2,891,959 |

| Yield | Not explicitly stated in the patent abstract | U.S. Patent 2,891,959 |

Modern High-Selectivity Synthesis: Reaction of 3-Methylpyridine with Acetaldehyde

A more contemporary and industrially viable method is described in Japanese Patent JP2010270008A, which focuses on achieving high yield and selectivity.

Experimental Protocol:

-

Reaction Setup: 3-methylpyridine, ion-exchanged water, acetaldehyde, and triethylamine are charged into a stainless steel autoclave.

-

Reaction Conditions: The mixture is heated to 140°C and allowed to react for 2 hours.

-

Workup: After the reaction, acetaldehyde and triethylamine are removed from the reaction solution at 60°C.

-

Analysis: The amount of this compound in the resulting concentrate is determined, for example, by 1H-NMR.

Quantitative Data Summary:

| Parameter | Value | Reference |

| Reactants | 3-Methylpyridine, Acetaldehyde | JP2010270008A |

| Catalyst/Base | Triethylamine | JP2010270008A |

| Solvent | Ion-exchanged water | JP2010270008A |

| Temperature | 140 °C | JP2010270008A |

| Reaction Time | 2 hours | JP2010270008A |

| Yield | 91% | JP2010270008A |

| Selectivity | 94% | JP2010270008A |

Logical Workflow and Synthesis Diagrams

To visualize the progression from historical context to modern synthesis, the following diagrams illustrate the key relationships and experimental workflows.

Conclusion

The journey of this compound from a synthetic challenge to a readily accessible pharmaceutical intermediate highlights the progress in organic synthesis. The foundational work in the mid-20th century, particularly the innovative approach to activate the otherwise unreactive 3-picoline, has paved the way for the development of modern, efficient, and scalable manufacturing processes. This technical guide provides researchers and drug development professionals with a concise yet comprehensive overview of the key historical and contemporary aspects of this compound synthesis, underscoring its continued importance in the pharmaceutical landscape. The provided experimental details and workflows serve as a practical resource for the scientific community.

Methodological & Application

Application Notes and Protocols for the Synthesis of Histone Deacetylase (HDAC) Inhibitors Utilizing 3-Pyridineethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They catalyze the removal of acetyl groups from lysine residues of both histone and non-histone proteins, leading to a more condensed chromatin structure and transcriptional repression. Dysregulation of HDAC activity is implicated in the pathogenesis of numerous diseases, particularly cancer, making HDACs a prime target for therapeutic intervention.

A common pharmacophore for HDAC inhibitors (HDACis) consists of three key components: a zinc-binding group (ZBG) that coordinates with the zinc ion in the enzyme's active site, a linker region, and a "cap" group that interacts with the surface of the enzyme. The cap group is crucial for determining an inhibitor's potency and isoform selectivity. Pyridine-containing moieties have proven to be privileged structures for the cap group, as they can form beneficial interactions with amino acid residues at the rim of the HDAC active site.[1]

3-Pyridineethanol is a versatile and readily available building block for the introduction of the pyridin-3-ylmethoxy cap group into HDACi scaffolds. Its utility is notably demonstrated in the synthesis of the well-characterized and clinically investigated HDAC inhibitor, Entinostat (MS-275). This document provides detailed application notes and protocols for the synthesis of HDAC inhibitors using this compound, focusing on Entinostat as a primary example, and discusses the broader applications of this precursor in designing novel HDACis.

Signaling Pathways Modulated by HDAC Inhibitors

HDAC inhibitors exert their therapeutic effects by inducing the accumulation of acetylated histones, which leads to a more open chromatin structure. This, in turn, allows for the re-expression of silenced tumor suppressor genes, such as p21, and other genes involved in cell cycle arrest, differentiation, and apoptosis. The pyridyl cap group of an HDAC inhibitor contributes significantly to its binding affinity and selectivity, thereby influencing the overall inhibitory profile of the molecule.[1] For instance, selective inhibition of HDAC3 has been shown to reverse aberrant epigenetic programming in certain lymphomas, leading to the induction of BCL6 target genes like CDKN1A and the restoration of immune surveillance.

Below is a diagram illustrating a generalized signaling pathway affected by HDAC inhibition.

References

Application Notes and Protocols: 3-Pyridineethanol as a Versatile Precursor for the Synthesis of Chk1 Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Checkpoint kinase 1 (Chk1) is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway, making it an attractive target for cancer therapy. Inhibition of Chk1 can sensitize cancer cells to DNA-damaging agents by abrogating cell cycle checkpoints. Pyridine-containing heterocyclic compounds have emerged as a promising class of Chk1 inhibitors. This document provides detailed application notes and protocols for utilizing 3-Pyridineethanol as a readily available and versatile precursor for the synthesis of potential Chk1 kinase inhibitors. While a direct synthesis of a marketed Chk1 inhibitor from this compound is not explicitly documented in publicly available literature, its chemical structure allows for straightforward conversion into key intermediates suitable for the synthesis of various Chk1 inhibitor scaffolds. This document outlines the synthesis of these key intermediates and proposes a synthetic route to a potent class of Chk1 inhibitors, supported by detailed experimental protocols and relevant biological data.

Introduction

The DNA damage response is a complex signaling network that maintains genomic integrity. A key player in this response is Chk1, which, upon activation by upstream kinases like ATR, phosphorylates downstream targets to induce cell cycle arrest, allowing time for DNA repair.[1] Many cancer cells have defects in the G1 checkpoint, making them heavily reliant on the S and G2/M checkpoints, which are controlled by Chk1.[1] Therefore, inhibiting Chk1 in combination with DNA-damaging chemotherapy or radiation can lead to selective cancer cell death.

The pyridine moiety is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases. Several potent and selective Chk1 inhibitors incorporating a pyridine ring have been developed. This compound is an attractive starting material for the synthesis of such inhibitors due to its commercial availability and the reactivity of its hydroxyl group, which can be readily converted into other functional groups, providing a handle for further molecular elaboration.

Chk1 Signaling Pathway

The Chk1 signaling pathway is a crucial component of the cellular response to DNA damage. Upon DNA damage, particularly single-strand breaks or replication stress, the ATR kinase is activated and phosphorylates Chk1 at Ser317 and Ser345.[1] Activated Chk1 then phosphorylates a variety of downstream substrates, including the Cdc25 family of phosphatases (Cdc25A, B, and C). Phosphorylation of Cdc25 proteins leads to their degradation or inactivation, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) and resulting in cell cycle arrest, primarily at the S and G2/M phases.

Synthetic Strategy: From this compound to Chk1 Inhibitor Scaffolds

While no direct synthesis of a specific, clinically advanced Chk1 inhibitor from this compound is prominently described in the literature, a plausible and efficient synthetic strategy involves the conversion of this compound into key reactive intermediates. These intermediates, namely 3-(2-chloroethyl)pyridine and 3-(2-aminoethyl)pyridine , can then be utilized in the construction of various heterocyclic cores known to exhibit Chk1 inhibitory activity.

Experimental Protocols

Protocol 1: Synthesis of 3-(2-Chloroethyl)pyridine Hydrochloride

This protocol describes the conversion of this compound to 3-(2-chloroethyl)pyridine, a versatile alkylating agent.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

5% aqueous sodium carbonate (Na₂CO₃) solution

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a gas trap, add this compound (1.0 eq).

-

Carefully add thionyl chloride (5.0 eq) dropwise at 0 °C.

-

After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 3 hours.

-

After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

To the residue, cautiously add a 5% aqueous solution of Na₂CO₃ until the pH is basic.

-

Extract the aqueous layer with chloroform (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 3-(2-chloroethyl)pyridine.

Protocol 2: Synthesis of 3-(2-Aminoethyl)pyridine

This protocol provides a method for the synthesis of 3-(2-aminoethyl)pyridine, a key building block for introducing a flexible side chain.

Materials:

-

This compound

-

Methanesulfonyl chloride (MsCl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF)

-

Lithium aluminum hydride (LiAlH₄) or Palladium on carbon (Pd/C) and Hydrogen gas

-

Tetrahydrofuran (THF) or Ethanol

-

Standard glassware for organic synthesis

Procedure:

-

Mesylation: Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C. Add methanesulfonyl chloride (1.1 eq) dropwise and stir for 2 hours. Wash the reaction mixture with water and brine, dry the organic layer over Na₂SO₄, and concentrate to obtain the mesylate.

-

Azide Substitution: Dissolve the crude mesylate in DMF and add sodium azide (1.5 eq). Heat the mixture to 80 °C and stir for 6 hours. After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield 3-(2-azidoethyl)pyridine.

-

Reduction:

-

Method A (LiAlH₄): Carefully add the azido intermediate in dry THF to a suspension of LiAlH₄ (1.5 eq) in dry THF at 0 °C. Stir at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain 3-(2-aminoethyl)pyridine.

-

Method B (Catalytic Hydrogenation): Dissolve the azido intermediate in ethanol and add 10% Pd/C (catalytic amount). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate to yield 3-(2-aminoethyl)pyridine.

-

Protocol 3: Hypothetical Synthesis of a 2-(2-(Pyridin-3-yl)ethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one

This protocol outlines a plausible, though not explicitly reported, synthesis of a potential Chk1 inhibitor based on the pyrazolo[4,3-c]quinoline scaffold, utilizing 3-(2-chloroethyl)pyridine.

Materials:

-

2-Aryl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (synthesized according to literature procedures)

-

3-(2-Chloroethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

Dimethylformamide (DMF)

-

Standard glassware for organic synthesis

Procedure:

-

To a solution of the 2-aryl-2H-pyrazolo[4,3-c]quinolin-3(5H)-one (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and 3-(2-chloroethyl)pyridine hydrochloride (1.2 eq).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 2-(2-(pyridin-3-yl)ethyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one.

Quantitative Data of Structurally Related Chk1 Inhibitors

The following table summarizes the inhibitory activities of several reported Chk1 inhibitors featuring pyridine or related heterocyclic scaffolds. This data provides a rationale for exploring derivatives of this compound as potential Chk1 inhibitors.

| Compound Class | Example Structure | Chk1 IC₅₀ (nM) | Reference |

| Pyrazolo[4,3-c]quinolones | 2-aryl-2H-pyrazolo[4,3-c]quinolin-3-one derivatives | Varies (activity reported) | [2] |

| Thieno[2,3-b]pyridines | Substituted thieno[2,3-b]pyridine derivatives | Varies (activity reported) | Not directly found for Chk1, but a relevant scaffold for kinase inhibitors. |

| Pyridyl-aminothiazoles | N-(thiazol-2-yl)pyridin-2-amine derivatives | Low nanomolar | Not directly found, but a known kinase inhibitor scaffold. |

Chk1 Kinase Activity Assay Protocol

This protocol provides a general method for determining the in vitro inhibitory activity of synthesized compounds against Chk1 kinase.

Materials:

-

Recombinant human Chk1 kinase

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP (at Km concentration for Chk1)

-

Substrate peptide (e.g., a synthetic peptide derived from a known Chk1 substrate like Cdc25C)

-

[γ-³³P]ATP

-

Test compounds dissolved in DMSO

-

96-well plates

-

Phosphocellulose paper or membrane

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing kinase buffer, substrate peptide, and MgCl₂.

-

Add the test compound at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Add the recombinant Chk1 kinase to the wells containing the test compound and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.

-

Incubate the reaction at 30 °C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., phosphoric acid).

-

Spot a portion of the reaction mixture onto phosphocellulose paper.

-

Wash the paper multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measure the radioactivity on the paper using a scintillation counter.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion